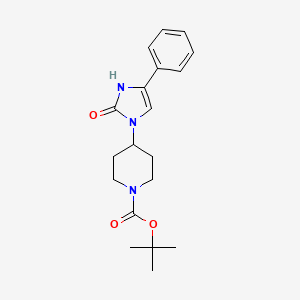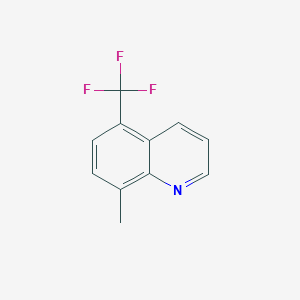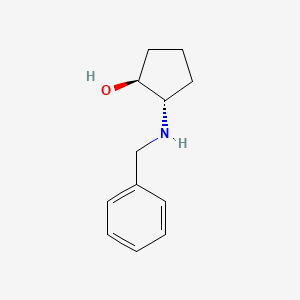
9,9-双(4-甲氧基苯基)-9h-芴
描述
“9,9-Bis(4-methoxyphenyl)-9h-fluorene” is a type of hole-transport material (HTM) that plays a crucial role in determining the photovoltaic performance and long-term stability of perovskite solar cells (PSCs). It not only efficiently facilitates hole-extraction and transfer, but also acts as a barrier to protect the perovskite from moisture and oxygen .
Synthesis Analysis
Two new easily accessible 9,9-bis(4-methoxyphenyl)-substituted fluorene-based HTMs comprising H (YT1) and methoxyphenyl-fluorene (YT3) as the terminated groups have been synthesized for use in organic–inorganic hybrid and all-inorganic PSCs .
Molecular Structure Analysis
The molecular structure of “9,9-Bis(4-methoxyphenyl)-9h-fluorene” is C27H22O2 .
Chemical Reactions Analysis
The chemical reactions involving “9,9-Bis(4-methoxyphenyl)-9h-fluorene” are crucial in the context of perovskite solar cells (PSCs). The terminated groups in HTMs show a significant effect on the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance .
Physical And Chemical Properties Analysis
The physical state of “9,9-Bis(4-methoxyphenyl)-9h-fluorene” at 20 degrees Celsius is solid. Its molecular formula is C27H22O2, and it has a molecular weight of 378.47. It appears as a white to almost white powder or crystal .
科学研究应用
1. 燃料电池中的质子交换膜
9,9-双(4-甲氧基苯基)-9h-芴衍生物已用于开发芴基聚(亚苯基醚砜)共聚物。这些聚合物,尤其是 SPAES 共聚物,表现出高质子电导率和低甲醇渗透性,使其适用于燃料电池应用中的聚合物电解质膜(PEM)材料 (Wang 等人,2011)。
2. 树脂材料的合成和表征
该化合物已被合成并表征为耐热粘合剂和其他高性能材料的单体。该过程涉及使用苯酚和芴酮,并用阳离子离子交换树脂作为催化剂,从而得到高纯度的 9,9-双(4-羟基苯基)-芴,它是 9,9-双(4-甲氧基苯基)-9h-芴的衍生物 (Liu 等人,2008)。
3. 荧光探针的开发
已经合成出新型芴化合物,表现出高荧光量子产率,使其成为有价值的新型荧光探针。这些化合物由于其独特的光致发光特性而在各种应用中显示出潜力 (Feng 等人,2005)。
4. 光学和荧光特性
已经合成了 9,9-双(4-甲氧基苯基)-9h-芴衍生物以研究其荧光特性。这些化合物,例如 2,7-取代的 9-芴酮,表现出蓝光发射荧光,这对于各种光学应用很有价值 (Rodríguez 等人,2006)。
5. 电致发光材料
一项研究重点关注含芴聚酯,突出了它们作为电致发光材料的潜力,因为它们具有优异的发光特性、溶解性和热稳定性。这项研究表明 9,9-双(4-甲氧基苯基)-9h-芴在开发新型电致发光材料中具有潜在用途 (Zhou 等人,2009)。
6. 发光应用
9,9-双(4-甲氧基苯基)-9h-芴的衍生物已被合成并用于聚芴烯中,用于发光应用。这些材料表现出高光致发光效率,适用于发光器件的蓝色光谱区域 (Lindgren 等人,2005)。
作用机制
Target of Action
The primary target of 9,9-Bis(4-methoxyphenyl)-9h-fluorene is the hole-transport materials (HTMs) in perovskite solar cells (PSCs) . HTMs play a crucial role in determining the photovoltaic performance and long-term stability of PSCs .
Mode of Action
9,9-Bis(4-methoxyphenyl)-9h-fluorene efficiently facilitates hole-extraction and transfer in HTMs . It also acts as a barrier to protect the perovskite from moisture and oxygen .
Biochemical Pathways
The compound affects the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance . Different terminated groups in HTMs show a significant effect on these parameters .
Result of Action
The use of 9,9-Bis(4-methoxyphenyl)-9h-fluorene in PSCs has resulted in impressive power conversion efficiencies (PCEs) of 20.23% and 13.36%, respectively, both of which are higher than that of Spiro-OMeTAD (19.18% and 12.30%) . More encouragingly, the PSCs based on this compound display good long-term stability for 600 hours .
Action Environment
The action, efficacy, and stability of 9,9-Bis(4-methoxyphenyl)-9h-fluorene are influenced by environmental factors such as moisture and oxygen . It acts as a barrier to protect the perovskite from these elements, thereby enhancing the performance and stability of PSCs .
未来方向
The future directions for “9,9-Bis(4-methoxyphenyl)-9h-fluorene” could involve its use in the development of highly efficient and stable perovskite solar cells (PSCs). The terminated groups in HTMs, such as those in “9,9-Bis(4-methoxyphenyl)-9h-fluorene”, show a significant effect on the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance. These findings could provide a useful insight for future rational design of HTMs .
属性
IUPAC Name |
9,9-bis(4-methoxyphenyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDIWLYAWBNCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472557 | |
| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-methoxyphenyl)-9h-fluorene | |
CAS RN |
117766-40-2 | |
| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

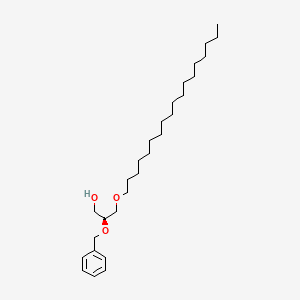

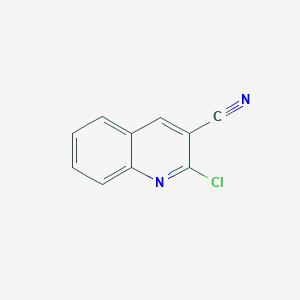


![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)
![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)
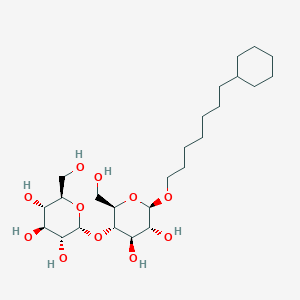


![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)
